N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as FBTA, is a small molecule that has gained attention in recent years due to its potential use in scientific research.
Scientific Research Applications
- This compound exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential as a targeted therapy for specific cancer types .
- The triazole ring in the compound contributes to its antimicrobial properties. It has been evaluated against bacterial and fungal strains, showing inhibitory effects. Researchers are exploring its potential as a novel antimicrobial agent .
- Some studies suggest that this compound may modulate inflammatory pathways. Its anti-inflammatory activity could be relevant in conditions such as rheumatoid arthritis or other inflammatory diseases .
- The presence of the pyridine moiety in the compound hints at possible neuroprotective effects. Researchers are investigating its ability to prevent neuronal damage and promote neural health .
- The unique structure of this compound makes it interesting for chemical biology and drug design studies. Researchers can explore its interactions with biological targets and use it as a scaffold for designing new molecules .
- The fluorine atom in the compound could be exploited for molecular imaging applications. Researchers might develop radiolabeled derivatives for PET (positron emission tomography) imaging to visualize specific biological processes in vivo .
- Investigating how this compound affects metabolic pathways could reveal insights into cellular processes. Researchers can explore its impact on enzymes, receptors, and metabolic fluxes .
- The triazole and benzyl moieties offer opportunities for synthetic chemistry. Researchers can use this compound as a building block or ligand in catalytic reactions or organic synthesis .
Anticancer Properties
Antimicrobial Activity
Anti-inflammatory Effects
Neuroprotective Potential
Chemical Biology and Drug Design
Molecular Imaging Agents
Metabolic Pathway Modulation
Chemical Synthesis and Catalysis
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O/c1-15-4-10-19(11-5-15)28-21(17-3-2-12-24-14-17)20(26-27-28)22(29)25-13-16-6-8-18(23)9-7-16/h2-12,14H,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHCFNYJXRWWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide |
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